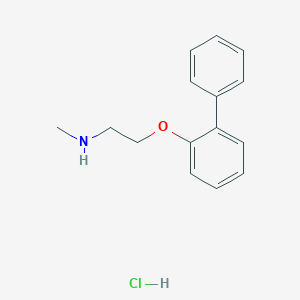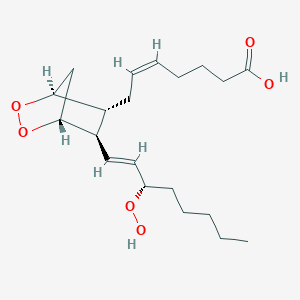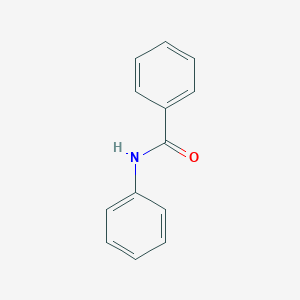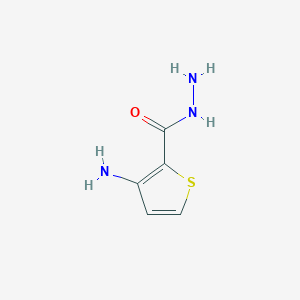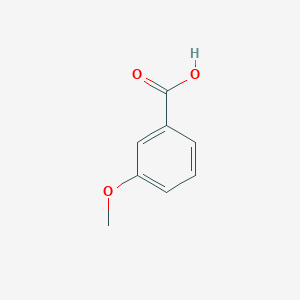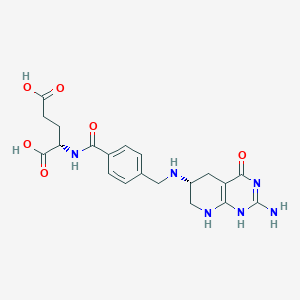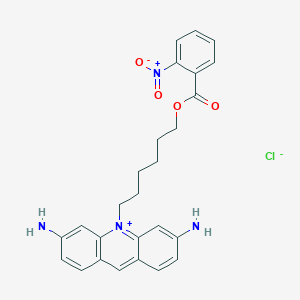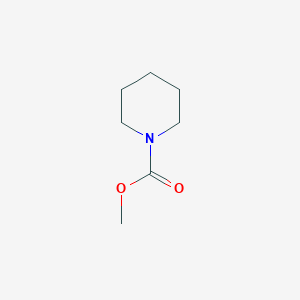
Metil piperidina-1-carboxilato
Descripción general
Descripción
Methyl piperidine-1-carboxylate: is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
Methyl piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of piperidine-based drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Methyl piperidine-1-carboxylate is a compound that belongs to the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .
Mode of Action
It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) . This interaction leads to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Piperine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal . This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine . In parallel, piperonyl-CoA is generated from a cinnamoyl-CoA precursor .
Result of Action
It is known that piperine has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties provide the initial framework in managing and alleviating severe disease conditions .
Análisis Bioquímico
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes and proteins . For instance, piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Cellular Effects
Piperidine derivatives have been reported to have significant effects on various types of cells and cellular processes . For example, piperidine derivatives have shown anti-inflammatory and antioxidant effects .
Molecular Mechanism
Piperidine derivatives have been found to exert their effects at the molecular level . For instance, piperidine derivatives have shown antioxidant, anti-apoptotic, and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been reported to have significant effects over time .
Dosage Effects in Animal Models
Piperidine derivatives have been reported to have significant effects at different dosages .
Metabolic Pathways
The metabolic pathways of Methyl Piperidine-1-carboxylate are not well known. Piperidine derivatives have been found to be involved in various metabolic pathways .
Transport and Distribution
Piperidine derivatives have been reported to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of Methyl Piperidine-1-carboxylate is not well known. Piperidine derivatives have been reported to be localized in specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl piperidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of piperidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{Methyl chloroformate} \rightarrow \text{Methyl piperidine-1-carboxylate} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of methyl piperidine-1-carboxylate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperature and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions: Methyl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.
Comparación Con Compuestos Similares
Piperidine: A simpler structure without the ester group.
Methyl 4-piperidinecarboxylate: Similar structure but with a different substitution pattern.
N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom.
Uniqueness: Methyl piperidine-1-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals.
Propiedades
IUPAC Name |
methyl piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFLJYAKACCWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283217 | |
| Record name | methyl piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-27-6 | |
| Record name | 1796-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1796-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl piperidine-1-carboxylate in scientific research?
A: Methyl piperidine-1-carboxylate often serves as a versatile building block in the synthesis of various biologically active compounds. It is frequently encountered as a protecting group for the piperidine nitrogen, enabling specific chemical modifications at other positions within the molecule. [, , , ]
Q2: How does the structure of compounds containing the methyl piperidine-1-carboxylate moiety influence their interaction with monoacylglycerol lipase (MAGL)?
A: Research demonstrates that the presence of specific structural features around the methyl piperidine-1-carboxylate moiety significantly influences the potency and selectivity of MAGL inhibitors. For example, the incorporation of a dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl group at the 4-position of the piperidine ring, as seen in JZL184, results in a highly potent and selective MAGL inhibitor. [, , , , , , , ] Conversely, modifying this structure with a bis(4-chlorophenyl)methyl group, as in MJN110, retains MAGL inhibitory activity but with a distinct behavioral profile. []
Q3: Can you provide an example of how methyl piperidine-1-carboxylate is used in the synthesis of a specific drug candidate?
A: In the development of Vandetanib, a drug used to treat certain types of thyroid cancer, methyl piperidine-1-carboxylate plays a crucial role. It serves as a protected form of the piperidine ring, allowing for the sequential addition of other chemical groups. The synthesis typically involves reacting tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate with methyl vanillate, followed by deprotection and further modifications to yield Vandetanib. [, , ]
Q4: Beyond MAGL, are there other targets where methyl piperidine-1-carboxylate derivatives exhibit activity?
A: Research has identified methyl piperidine-1-carboxylate derivatives with significant potency and selectivity for the orexin 2 receptor (OX2R). For instance, TAK-925, an OX2R agonist, was developed from an initial compound discovered through high-throughput screening and further optimized to enhance its potency, selectivity, and brain penetration. [] This compound shows promise in treating narcolepsy and related sleep disorders.
Q5: Have any studies explored alternative structures to methyl piperidine-1-carboxylate for developing MAGL inhibitors?
A: Yes, researchers are actively exploring alternative scaffolds for designing novel MAGL inhibitors. One such example involves the development of sulfonamido-based carbamates and ureas. [] This research led to the identification of a novel MAGL inhibitor, TZPU, and the known inhibitor SAR127303. These compounds displayed high potency and selectivity for MAGL over FAAH and cannabinoid receptors. Although TZPU did not show sufficient specificity for in vivo imaging, [11C]SAR127303 showed promise as a potential PET neuroimaging agent for studying MAGL in vivo. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
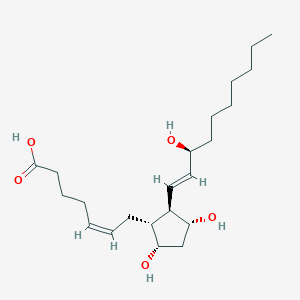

![1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone](/img/structure/B160465.png)

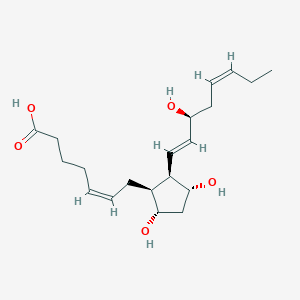
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
